
1-(4'-Fluorobenzenesulfonyl)-4-nitro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole is an organic compound that features a sulfonyl group attached to a fluorobenzene ring and a nitro group attached to an indole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole typically involves multiple steps, starting with the preparation of the fluorobenzenesulfonyl chloride. This can be achieved by reacting 4-fluorobenzenesulfonic acid with thionyl chloride. The resulting sulfonyl chloride is then reacted with 4-nitroindole in the presence of a base, such as triethylamine, to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the sulfonyl group.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Coupling Reactions: Palladium catalysts, ligands, and bases.
Major Products Formed:
Reduction: 1-(4’-Fluorobenzenesulfonyl)-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole involves its interaction with specific molecular targets. The sulfonyl and nitro groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzenesulfonyl chloride: Shares the sulfonyl and fluorobenzene moieties but lacks the indole ring.
4-Nitroindole: Contains the nitro and indole groups but lacks the sulfonyl and fluorobenzene moieties.
Uniqueness: 1-(4’-Fluorobenzenesulfonyl)-4-nitro-1H-indole is unique due to the combination of the sulfonyl, fluorobenzene, and nitroindole groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H9FN2O4S |
|---|---|
Molekulargewicht |
320.30 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)sulfonyl-4-nitroindole |
InChI |
InChI=1S/C14H9FN2O4S/c15-10-4-6-11(7-5-10)22(20,21)16-9-8-12-13(16)2-1-3-14(12)17(18)19/h1-9H |
InChI-Schlüssel |
WVXXQMUNVPTZNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2S(=O)(=O)C3=CC=C(C=C3)F)C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


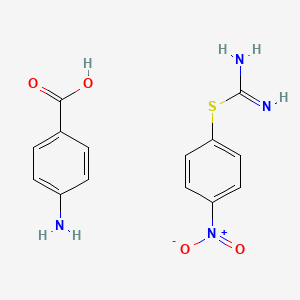
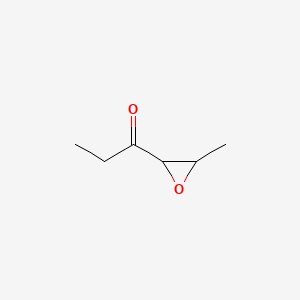
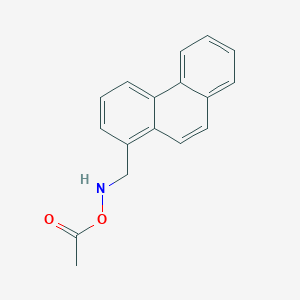
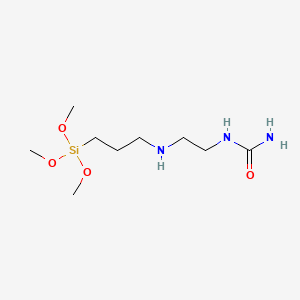
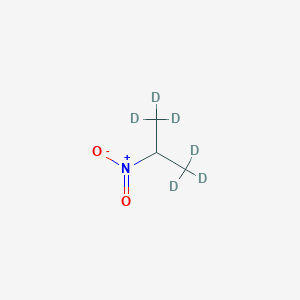
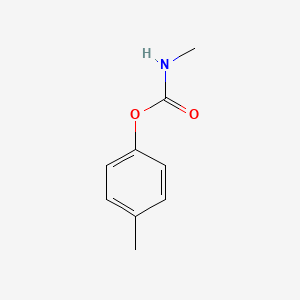
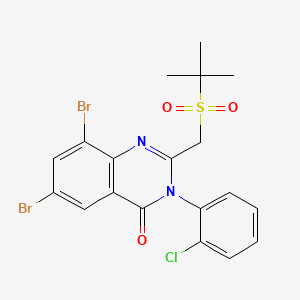
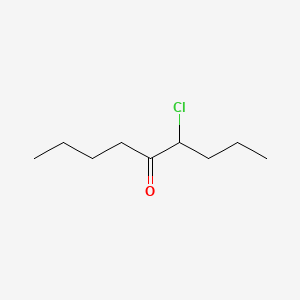


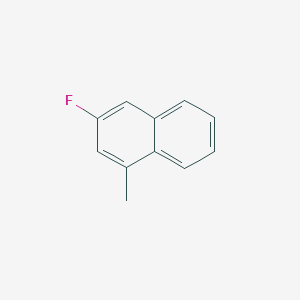


![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)
